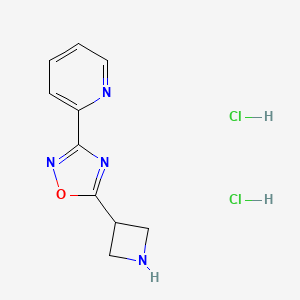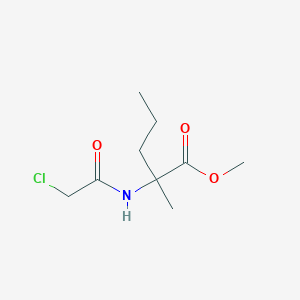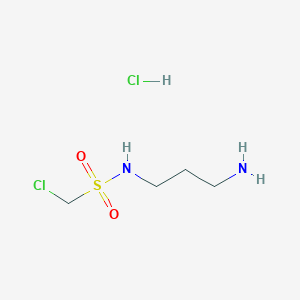
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride
Vue d'ensemble
Description
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride, also known as N-(3-Aminopropyl)methacrylamide hydrochloride, is a chemical compound with the molecular formula C7H14N2O.HCl and a molecular weight of 178.66 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride can be achieved by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Molecular Structure Analysis
The molecular structure of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride consists of a methacrylamide group attached to an aminopropyl group .Chemical Reactions Analysis
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride has been used in the synthesis of cationic microgels through free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APMH) and acrylic acid (AA) . It has also been used in the preparation of aminated latex particles .Physical And Chemical Properties Analysis
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride is a solid at 20 degrees Celsius. It should be stored at temperatures between 0-10°C under inert gas. It is air sensitive, hygroscopic, and heat sensitive .Applications De Recherche Scientifique
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of cationic microgels. These microgels are functionalized with primary amines .
Methods of Application or Experimental Procedures
The preparation involves surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride . The morphology and hydrodynamic diameter of the microgels were characterized by atomic force microscopy and photon correlation spectroscopy .
Results or Outcomes
Microgel swelling and electrophoretic mobility values as a function of pH, ionic strength, and temperature were studied, illustrating the presence of cationic sidechains and their influence on microgel properties .
2. Preparation of Copolymers and Cross-linked Miscellas
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Methods of Application or Experimental Procedures
The preparation involves free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride and acrylic acid .
Results or Outcomes
The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR, and used to extract reactivity ratios .
3. Gene Delivery, Drug Delivery, and Diagnostics
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Methods of Application or Experimental Procedures
The preparation involves free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride and acrylic acid .
Results or Outcomes
The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR, and used to extract reactivity ratios .
4. Preparation of Polyampholyte Copolymers
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of polyampholyte copolymers .
Methods of Application or Experimental Procedures
The preparation involves free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride and acrylic acid .
Results or Outcomes
The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR, and used to extract reactivity ratios .
5. Preparation of pH-Responsive Polymers
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of pH-responsive polymers . These polymers have primary amine groups that provide attractive features such as pH-responsiveness and affinity for anionic drugs .
Methods of Application or Experimental Procedures
The preparation involves surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride . The morphology and hydrodynamic diameter of the microgels were characterized by atomic force microscopy and photon correlation spectroscopy .
Results or Outcomes
Microgel swelling and electrophoretic mobility values as a function of pH, ionic strength, and temperature were studied, illustrating the presence of cationic sidechains and their influence on microgel properties .
6. Preparation of Polyampholytes
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of polyampholytes . These polyampholytes show LCST-type cloud points upon heating, which vary as a function of pH, ionic strength, and polymer concentration .
Methods of Application or Experimental Procedures
The preparation involves free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride and acrylic acid . The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR .
Results or Outcomes
The phase separation in aqueous solutions of copolymers containing between 4 and 90 mol% APM were studied by potentiometric turbidity titration .
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-aminopropyl)-1-chloromethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClN2O2S.ClH/c5-4-10(8,9)7-3-1-2-6;/h7H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJIHKLABSSCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNS(=O)(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



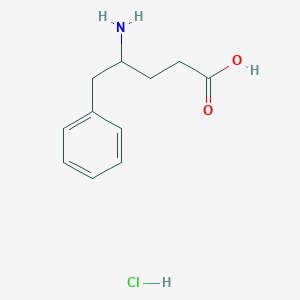
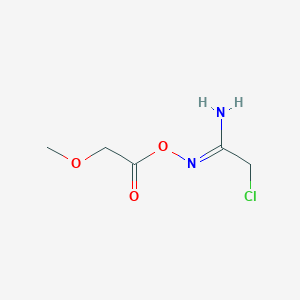
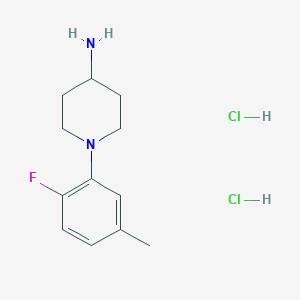
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
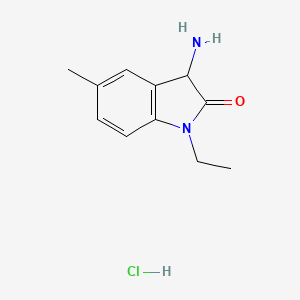
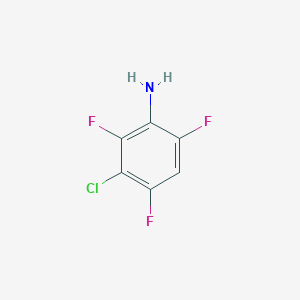
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
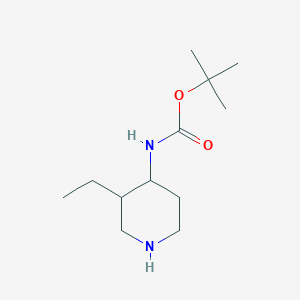
methanol](/img/structure/B1377642.png)
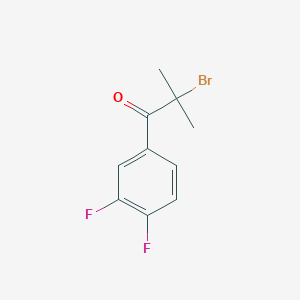
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
